Cas no 181769-70-0 ((1,2,3,4-Tetrahydro-isoquinolin-7-yl)-acetic acid ethyl ester)

(1,2,3,4-Tetrahydro-isoquinolin-7-yl)-acetic acid ethyl ester Chemical and Physical Properties
Names and Identifiers
-
- (1,2,3,4-Tetrahydro-isoquinolin-7-yl)-acetic acid ethyl ester
- Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetate
- AM805852
-
- MDL: MFCD23378447
- Inchi: 1S/C13H17NO2/c1-2-16-13(15)8-10-3-4-11-5-6-14-9-12(11)7-10/h3-4,7,14H,2,5-6,8-9H2,1H3
- InChI Key: OLAKVHYUFVKUTI-UHFFFAOYSA-N
- SMILES: O(CC)C(CC1C=CC2CCNCC=2C=1)=O
Computed Properties
- Exact Mass: 219.126
- Monoisotopic Mass: 219.126
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 38.3
(1,2,3,4-Tetrahydro-isoquinolin-7-yl)-acetic acid ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-268853-5.0g |
ethyl 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetate |
181769-70-0 | 5.0g |
$2068.0 | 2023-02-28 | ||
TRC | T890368-100mg |
(1,2,3,4-Tetrahydro-isoquinolin-7-yl)-acetic Acid Ethyl Ester |
181769-70-0 | 100mg |
$ 365.00 | 2022-06-02 | ||
Enamine | EN300-268853-10.0g |
ethyl 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetate |
181769-70-0 | 10.0g |
$2599.0 | 2023-02-28 | ||
Alichem | A189010811-1g |
(1,2,3,4-Tetrahydro-isoquinolin-7-yl)-acetic acid ethyl ester |
181769-70-0 | 95% | 1g |
$1036.20 | 2023-09-02 | |
Enamine | EN300-268853-0.05g |
ethyl 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetate |
181769-70-0 | 0.05g |
$912.0 | 2023-09-11 | ||
TRC | T890368-10mg |
(1,2,3,4-Tetrahydro-isoquinolin-7-yl)-acetic Acid Ethyl Ester |
181769-70-0 | 10mg |
$ 70.00 | 2022-06-02 | ||
Chemenu | CM223697-1g |
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetate |
181769-70-0 | 95% | 1g |
$771 | 2021-08-04 | |
Chemenu | CM223697-5g |
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetate |
181769-70-0 | 95% | 5g |
$2314 | 2021-08-04 | |
Enamine | EN300-268853-1.0g |
ethyl 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetate |
181769-70-0 | 1.0g |
$788.0 | 2023-02-28 | ||
Enamine | EN300-268853-0.25g |
ethyl 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetate |
181769-70-0 | 0.25g |
$999.0 | 2023-09-11 |
(1,2,3,4-Tetrahydro-isoquinolin-7-yl)-acetic acid ethyl ester Related Literature
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
Additional information on (1,2,3,4-Tetrahydro-isoquinolin-7-yl)-acetic acid ethyl ester
Introduction to (1,2,3,4-Tetrahydro-isoquinolin-7-yl)-acetic acid ethyl ester (CAS No. 181769-70-0)
(1,2,3,4-Tetrahydro-isoquinolin-7-yl)-acetic acid ethyl ester, with the CAS number 181769-70-0, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the tetrahydroisoquinoline family, which is well-known for its diverse biological activities and pharmacological properties. The ethyl ester derivative of this molecule exhibits unique chemical and biological characteristics that make it a valuable intermediate in the development of novel therapeutic agents.
The structure of (1,2,3,4-Tetrahydro-isoquinolin-7-yl)-acetic acid ethyl ester consists of a tetrahydroisoquinoline core substituted with an acetic acid ethyl ester moiety at the 7-position. This structural feature contributes to its potential as a pharmacophore in drug design. The tetrahydroisoquinoline scaffold is particularly interesting due to its presence in numerous natural products and bioactive molecules. Its ability to interact with various biological targets makes it a versatile building block for medicinal chemists.
In recent years, there has been growing interest in tetrahydroisoquinoline derivatives due to their reported activities in modulating neurological and cardiovascular systems. Research has shown that compounds within this class can exhibit properties such as analgesic, anti-inflammatory, and neuroprotective effects. The ethyl ester functionality in (1,2,3,4-Tetrahydro-isoquinolin-7-yl)-acetic acid ethyl ester enhances its solubility and bioavailability, making it an attractive candidate for further pharmacological investigation.
One of the most compelling aspects of (1,2,3,4-Tetrahydro-isoquinolin-7-yl)-acetic acid ethyl ester is its role as a key intermediate in the synthesis of more complex molecules. The acetic acid ethyl ester group provides a reactive site for further functionalization, allowing chemists to modify the molecule and explore new chemical spaces. This flexibility is crucial in drug discovery pipelines where iterative design and optimization are essential for developing lead compounds.
Recent studies have highlighted the potential of tetrahydroisoquinoline derivatives in addressing neurological disorders. For instance, researchers have demonstrated that certain analogs of this class can interact with neurotransmitter receptors and ion channels, suggesting their utility in treating conditions such as depression and Parkinson's disease. The< strong> (1,2,3,4-Tetrahydro-isoquinolin-7-yl)-acetic acid ethyl ester molecule itself has not yet been extensively tested in clinical settings, but its structural similarity to known bioactive compounds suggests that it may possess similar therapeutic potential.
The synthesis of (1,2,3,4-Tetrahydro-isoquinolin-7-yl)-acetic acid ethyl ester involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by esterification steps. Advances in catalytic methods have enabled more efficient and sustainable synthetic pathways, which are increasingly important in modern drug development.
The pharmacokinetic properties of this compound are also of great interest. The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under physiological conditions, which may influence its metabolic stability and duration of action. Understanding these properties is crucial for designing clinical trials and predicting how the compound will behave in vivo.
In conclusion,< strong>(1,2,3,4-Tetrahydro-isoquinolin-7-yl)-acetic acid ethyl ester (CAS No. 181769-70-0) represents a promising candidate for further research in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable asset in the quest for new therapeutic agents. As research continues to uncover the full scope of its properties,< strong>this compound is likely to play an important role in the development of novel treatments for various diseases.
181769-70-0 ((1,2,3,4-Tetrahydro-isoquinolin-7-yl)-acetic acid ethyl ester) Related Products
- 299923-75-4(diethyl({2-2-(2-hydroxyphenoxy)acetamidoethyl})methylazanium iodide)
- 1021130-08-4((3-ethoxypropyl)1-(5-methylthiophen-2-yl)ethylamine)
- 1806754-82-4(6-(Aminomethyl)-4-methoxy-2-(trifluoromethoxy)pyridine-3-methanol)
- 2763954-79-4(2-(3,4-dichlorophenyl)-2-{methyl(prop-2-en-1-yloxy)carbonylamino}propanoic acid)
- 1539216-01-7(3-amino-1-(1-methyl-1H-indazol-3-yl)propan-1-ol)
- 1173149-51-3(Robenidine-d8)
- 2228361-57-5(N-(4-{1-(hydroxymethyl)cyclopropylmethyl}phenyl)acetamide)
- 213779-11-4((Tyr³⁶)-pTH-Related Protein (1-36) (human, mouse, rat))
- 1823876-81-8(4-chloro-5-(trifluoromethyl)-3,4-dihydroquinazoline)
- 1196157-44-4(tert-butyl N-6-(chloromethyl)pyridin-3-ylcarbamate)




